molecular formula C14H10F2N2O4 B12457378 N-(2,4-difluorophenyl)-2-(2-nitrophenoxy)acetamide

N-(2,4-difluorophenyl)-2-(2-nitrophenoxy)acetamide

Cat. No.: B12457378
M. Wt: 308.24 g/mol
InChI Key: XHGXAAMSYCKPOP-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(2-nitrophenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound features a difluorophenyl group and a nitrophenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-(2-nitrophenoxy)acetamide typically involves the reaction of 2,4-difluoroaniline with 2-nitrophenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-(2-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Amino derivatives

    Reduction: Hydroxylamine derivatives

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-(2-nitrophenoxy)acetamide depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to a biological response. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-2-(2-nitrophenoxy)acetamide can be compared with other acetamide derivatives such as:
    • N-(2,4-dichlorophenyl)-2-(2-nitrophenoxy)acetamide
    • N-(2,4-difluorophenyl)-2-(2-aminophenoxy)acetamide

Uniqueness

The presence of both difluorophenyl and nitrophenoxy groups in this compound may confer unique chemical and biological properties, such as increased stability, specific reactivity, or enhanced biological activity compared to similar compounds.

For precise and detailed information, consulting specific scientific literature and databases is recommended

Properties

Molecular Formula

C14H10F2N2O4

Molecular Weight

308.24 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2-(2-nitrophenoxy)acetamide

InChI

InChI=1S/C14H10F2N2O4/c15-9-5-6-11(10(16)7-9)17-14(19)8-22-13-4-2-1-3-12(13)18(20)21/h1-7H,8H2,(H,17,19)

InChI Key

XHGXAAMSYCKPOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=C(C=C(C=C2)F)F

Origin of Product

United States

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